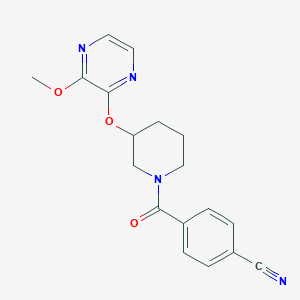

![molecular formula C23H21ClN2O2 B2752724 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole CAS No. 537009-17-9](/img/structure/B2752724.png)

1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

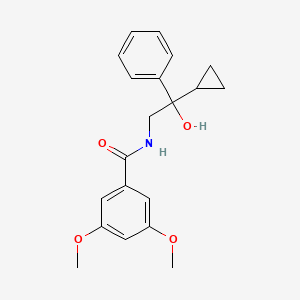

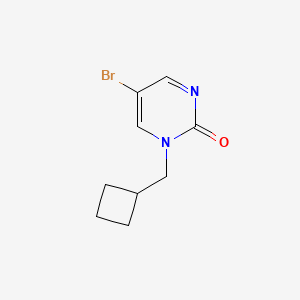

“1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole” is a benzimidazole derivative with the molecular formula C23H21ClN2O2 . It is structurally similar to other benzimidazole compounds and has been studied for its potential therapeutic and medicinal applications.

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings. It also contains a 4-chlorophenoxy propyl group and a phenoxymethyl group attached to the benzimidazole core .Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including those similar in structure to 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole, have significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against bacterial and fungal strains. For instance, studies have shown that novel heterocycles derived from benzimidazole exhibit broad-spectrum antimicrobial activity against common bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014).

Neuropeptide Y Y1 Receptor Antagonists

A notable application in pharmacological research involves the synthesis of benzimidazole derivatives aimed at developing selective neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are explored for their potential in treating obesity, with modifications to the benzimidazole structure affecting their affinity for the Y1 receptor. This line of research provides insights into the structural requirements for enhancing the activity of benzimidazole derivatives as Y1 receptor antagonists, showcasing their utility in the development of antiobesity drugs (Zarrinmayeh et al., 1998).

DNA Topoisomerase I Inhibitors

Another area of interest is the investigation of 1H-benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. Such studies are fundamental in cancer research, where the inhibition of topoisomerase I activity can lead to the development of potential anticancer agents. Compounds synthesized from benzimidazole derivatives have shown varying degrees of topoisomerase I inhibition, indicating their potential for further exploration as therapeutic agents (Alpan et al., 2007).

Synthesis of Novel Heterocycles

Benzimidazole derivatives also serve as key intermediates in the synthesis of various novel heterocycles, which have applications ranging from pharmaceuticals to materials science. Techniques involving the condensation of aldehydes and phenylenediamines in the presence of catalysts have been developed to efficiently produce benzimidazole, benzoxazole, and benzothiazole derivatives. These methods emphasize the versatility of benzimidazole derivatives in facilitating the synthesis of complex heterocyclic compounds with potential utility in diverse scientific fields (Bardajee et al., 2016).

Orientations Futures

Benzimidazole derivatives, including this compound, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the therapeutic potential of this compound, optimizing its synthesis process, and investigating its mechanism of action.

Mécanisme D'action

Target of Action

, which are known to target tubulin in parasites, inhibiting their growth .

Result of Action

This compound has shown potential as an antifungal, antitumor, and antiviral agent. It has exhibited good to potent antiproliferative activity against various cancer cell lines . Additionally, it has shown moderate activity against various bacteria and fungi .

Propriétés

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O2/c24-18-11-13-20(14-12-18)27-16-6-15-26-22-10-5-4-9-21(22)25-23(26)17-28-19-7-2-1-3-8-19/h1-5,7-14H,6,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOGXKUENZCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

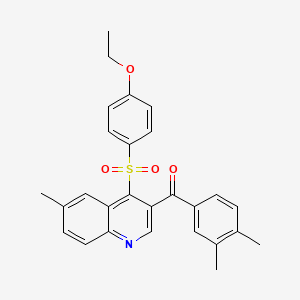

![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

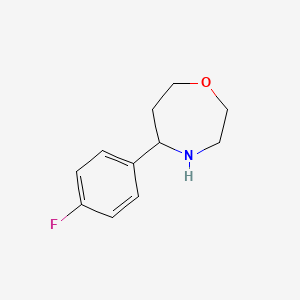

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)

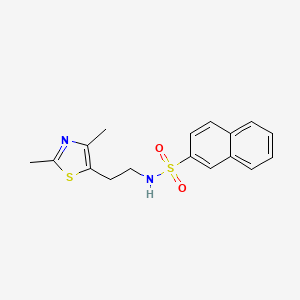

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)

![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)